N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a 2-methylphenyl substituent at position 3 of the thienopyrimidine ring and a methyl-phenylacetamide group linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-methyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-8-6-7-11-18(15)25-21(27)20-17(12-13-28-20)23-22(25)29-14-19(26)24(2)16-9-4-3-5-10-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJELASROAQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-methylphenyl and phenylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the aromatic rings.
Reduction: This reaction can target the carbonyl group in the thieno[3,2-d]pyrimidine core.
Substitution: This reaction can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, synthetic pathways, and inferred physicochemical properties.
Structural Analogues in the Thienopyrimidine Class
- N-(3-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide () Core Structure: Shares the thienopyrimidine core but differs in substitution patterns. Substituents:
- Position 3: Prop-2-enyl group (vs. 2-methylphenyl in the target compound).
- Position 5: 5-methylfuran-2-yl (vs. unsubstituted in the target).
- Acetamide group: Linked to 3-methoxyphenyl (vs. N-methyl-N-phenyl in the target).
Pyrazolopyrimidine Derivatives ()
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Core Structure: Pyrazolo[3,4-d]pyrimidine (vs. thieno[3,2-d]pyrimidine in the target). Key Features:
- Sulfonamide group (vs. sulfanylacetamide in the target). Activity: Pyrazolopyrimidines are often used in kinase inhibitors. The fluorophenyl and chromenone groups may confer higher metabolic stability compared to the target compound’s thienopyrimidine core .
Isoindolinone-Based Sulfonamides ()
- 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Core Structure: Isoindolinone linked to a sulfamoylphenyl group. Comparison:
- The sulfamoyl group and pyridinyl substituent differ from the target’s sulfanyl bridge and acetamide.
- Isoindolinone’s planar structure may reduce membrane permeability compared to the thienopyrimidine core. Physicochemical Data: Melting point (83°C) and molecular weight (493.53 g/mol) suggest higher crystallinity than the target compound, which lacks reported data .
Tabulated Comparison of Key Features
| Compound Name | Core Structure | Position 3 Substituent | Position 5/Other Substituent | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide | Thieno[3,2-d]pyrimidine | 2-methylphenyl | - | Sulfanylacetamide | Not reported |
| N-(3-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | Thieno[2,3-d]pyrimidine | Prop-2-enyl | 5-methylfuran-2-yl | Sulfanylacetamide | Not reported |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | Pyrazolo[3,4-d]pyrimidine | Chromen-4-one | 3-fluorophenyl | Sulfonamide | 589.1 (M++1) |
| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide | Isoindolinone | - | Pyridinyl-sulfamoyl | Sulfamoylpentanamide | 493.53 |
Research Findings and Implications
- Bioactivity: Thienopyrimidines (e.g., ) often target kinases, while pyrazolopyrimidines () are prevalent in anticancer drug discovery. The target compound’s 2-methylphenyl group may enhance hydrophobic interactions in enzyme binding pockets.
- Synthetic Complexity : The sulfanyl bridge in the target compound requires precise coupling conditions, similar to the Suzuki-Miyaura reactions cited in .
- Metabolic Stability: Fluorinated analogs () exhibit longer half-lives, suggesting that the non-fluorinated target compound may require structural optimization for in vivo efficacy.
Biological Activity
N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. Its molecular formula is , and it has a complex structure that contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study found that it induced apoptosis in human breast cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
Antimicrobial Properties
The compound also shows promising antimicrobial activity. A recent investigation assessed its efficacy against several bacterial strains, revealing significant inhibition of growth against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 8–32 µg/mL for various pathogens .
The mechanisms underlying the biological activities of this compound have been explored through molecular docking studies and enzyme inhibition assays. It was found to inhibit carbonic anhydrase I, an enzyme involved in various physiological processes including pH regulation and ion transport . Additionally, the compound's interaction with DNA and its ability to form reactive oxygen species (ROS) contribute to its anticancer effects.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with good gastrointestinal bioavailability. However, it demonstrates limited penetration through the blood-brain barrier (BBB), which may restrict its use in treating central nervous system disorders .
Case Studies
- Breast Cancer Treatment : In a preclinical model using multicellular spheroids to mimic tumor microenvironments, this compound showed enhanced efficacy compared to conventional chemotherapeutic agents .
- Antimicrobial Screening : A series of tests against clinical isolates demonstrated that the compound could serve as a lead candidate for developing new antimicrobial therapies due to its effectiveness against resistant strains .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves condensation of thieno[3,2-d]pyrimidinone derivatives with sulfhydryl-containing acetamide precursors. For example, analogous compounds are synthesized via nucleophilic substitution reactions under reflux conditions using ethanol or dioxane as solvents, with sodium acetate as a base . Characterization employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm intermediate purity and structural fidelity. Recrystallization from ethanol-dioxane mixtures (1:2) is common for final product isolation .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 detectors, with refinement via SHELXL . For thieno[3,2-d]pyrimidine analogs, intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize folded conformations, and torsion angles between aromatic rings (e.g., 42–67°) are critical for molecular packing analysis . SHELX programs are preferred for their robustness in handling small-molecule datasets .
Q. What in vitro assays are used to screen for biological activity (e.g., antimicrobial, anticancer)?
- Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT/XTT) in cancer lines (e.g., MCF-7, HeLa) are standard. For antimicrobial activity, MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) are performed. Dose-response curves and IC₅₀ calculations validate potency .
Advanced Research Questions
Q. How can synthetic yields be optimized for sulfanyl-acetamide derivatives with steric hindrance?
- Methodology : Steric challenges in thienopyrimidine systems require tailored conditions:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate reaction kinetics .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves closely eluting byproducts.
Q. How to resolve contradictory bioactivity data across different cell lines or assay conditions?
- Methodology :
- Dose standardization : Validate compound stability in assay buffers (e.g., pH 7.4 PBS) via HPLC-UV .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess off-target effects using siRNA knockdown or isoform-specific inhibitors .
- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish significant activity .
Q. What computational strategies predict binding modes of this compound to kinase targets?
- Methodology : Molecular docking with AutoDock4 or Schrödinger Suite, incorporating receptor flexibility (e.g., side-chain rotamers). Grid-based scoring for sulfanyl and acetamide moieties identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues). MD simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories .
Q. How to address poor aqueous solubility in pharmacokinetic studies?
- Methodology :
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the phenylacetamide moiety .
- Structural analogs : Replace methylphenyl groups with hydrophilic substituents (e.g., –OH, –COOH) while maintaining bioactivity .
Q. What strategies improve X-ray crystallography data quality for low-symmetry crystals?
- Methodology :
- Crystal growth : Optimize vapor diffusion (hanging drop) with 2-methyl-2,4-pentanediol as a cryoprotectant.
- Data collection : High-resolution detectors (e.g., DECTRIS PILATUS) and synchrotron radiation (λ = 0.7–1.0 Å) enhance weak diffraction.
- Refinement : SHELXL’s TWIN/BASF commands handle twinning, and PLATON validates geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
